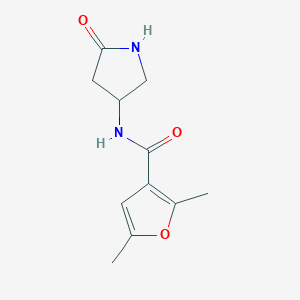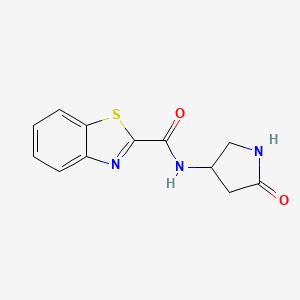![molecular formula C21H25ClN2O3S B6506347 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 941904-94-5](/img/structure/B6506347.png)
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, piperidine derivatives, which this compound is a part of, are important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .科学的研究の応用
CBSP has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of sulfonamide derivatives on enzyme activity. It has also been studied as a potential inhibitor of enzymes involved in the metabolism of drugs. In addition, CBSP has been used as a model compound to study the effects of sulfonamides on the permeability of cell membranes.
作用機序
The mechanism of action of CBSP is not yet fully understood. However, it is believed that CBSP binds to certain enzymes and inhibits their activity. This inhibition of enzyme activity can have a variety of effects, depending on the enzyme and the application. For example, CBSP may inhibit the metabolism of drugs, or it may affect the permeability of cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of CBSP are not yet fully understood. However, it is believed that CBSP may affect the metabolism of drugs, as well as the permeability of cell membranes. In addition, CBSP may also affect the activity of certain enzymes, which could lead to a variety of physiological effects.
実験室実験の利点と制限
The use of CBSP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is a relatively stable compound, which makes it ideal for use in a variety of experiments. However, there are also some limitations to using CBSP in laboratory experiments. It is not yet fully understood how CBSP affects biochemical and physiological processes, so there is still a lot of research to be done in this area. In addition, its effects on drug metabolism and cell membrane permeability are not yet fully understood.
将来の方向性
There are a variety of potential future directions for research involving CBSP. One potential direction is to further investigate the biochemical and physiological effects of CBSP. This could include studies on its effects on drug metabolism, cell membrane permeability, and enzyme activity. Additionally, further research could be done to investigate the potential therapeutic uses of CBSP. This could include studies on its potential use as an inhibitor of enzymes involved in drug metabolism, or as a potential drug delivery system. Finally, further research could be done to investigate the potential side effects of CBSP, as well as its potential toxicity.
合成法
CBSP is synthesized by a two-step process involving the reaction of 4-chlorobenzene sulfonyl chloride with 2,5-dimethylpiperidine in the presence of a base. The first step involves the reaction of 4-chlorobenzene sulfonyl chloride with a base such as sodium hydroxide to form the corresponding sulfonamide. The second step involves the reaction of the sulfonamide with 2,5-dimethylpiperidine to form the desired product, CBSP.
特性
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-15-6-7-16(2)20(13-15)23-21(25)14-18-5-3-4-12-24(18)28(26,27)19-10-8-17(22)9-11-19/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNFQIBHHRVRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-chlorophenyl)cyclopentanecarbonyl]-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506264.png)
![4-(5-chlorothiophene-2-carbonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506267.png)
![3-[(morpholin-4-yl)methyl]-N-phenyl-1,4-thiazepane-4-carboxamide](/img/structure/B6506275.png)
![4-(4-methoxybenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506280.png)
![4-(2,5-dimethylbenzenesulfonyl)-3-[(morpholin-4-yl)methyl]-1,4-thiazepane](/img/structure/B6506281.png)
![N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide](/img/structure/B6506283.png)
![4-(thiophen-2-yl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine-2,6-dione](/img/structure/B6506287.png)
![N,N-diethyl-2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B6506302.png)



![1-(3-{7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6506337.png)
![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B6506340.png)
![N-(4-chlorophenyl)-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6506352.png)